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Compound of Interest

Compound Name: 3-Ethylquinoxalin-2(1H)-one

Cat. No.: B077347

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the
guinoxalinone class. Quinoxaline derivatives are of significant interest in medicinal chemistry
and drug development due to their diverse pharmacological activities, which include
antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a
comprehensive overview of the core physicochemical properties of 3-Ethylquinoxalin-2(1H)-
one, detailed experimental protocols for its synthesis and analysis, and a visualization of its

synthetic pathway.

Physicochemical Properties

The key physicochemical properties of 3-Ethylquinoxalin-2(1H)-one are summarized in the
table below, providing a quantitative overview for researchers.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b077347?utm_src=pdf-interest
https://www.benchchem.com/product/b077347?utm_src=pdf-body
https://www.benchchem.com/product/b077347?utm_src=pdf-body
https://www.benchchem.com/product/b077347?utm_src=pdf-body
https://www.benchchem.com/product/b077347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Molecular Formula C10H10N20 PubChem CID: 599963[1]
Molecular Weight 174.20 g/mol PubChem CID: 599963[1]
Melting Point 194-196 °C ChemicalBook[2]

Solubility >26.1 pg/mL (at pH 7.4) PubChem CID: 599963[1][3]
pKa (predicted) 9+0.10 ChemicalBook[2]
XLogP3-AA (computed) 1.2 PubChem CID: 599963[1]
Boiling Point No data available N/A

1H NMR (400 MHz, CDCls): & (ppm) 12.40 (s, 1H), 7.85-7.83 (m, 1H), 7.51-7.47 (m, 1H), 7.38-
7.32 (m, 2H), 3.03 (g, J = 8.0 Hz, 2H), 1.39 (t, J = 8.0 Hz, 3H)[4].

13C NMR (100 MHz, CDCls): & (ppm) 162.5, 156.5, 132.8, 130.9, 129.6, 128.7, 124.1, 115.6,

26.8, 10.9[4].

Experimental Protocols

Synthesis of 3-Ethylquinoxalin-2(1H)-one

A widely adopted and effective method for the synthesis of 3-Ethylquinoxalin-2(1H)-one

involves the condensation reaction of o-phenylenediamine with ethyl 2-oxobutanoate[5].

Materials:

o-Phenylenediamine

Ethyl 2-oxobutanoate

Ethanol (or a similar suitable solvent)

Glacial acetic acid (catalyst, optional)

Procedure:
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» Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

 To this solution, add ethyl 2-oxobutanoate dropwise with stirring. A catalytic amount of glacial
acetic acid can be added to facilitate the reaction.

e The reaction mixture is then heated under reflux for a period of 2-4 hours. The progress of
the reaction can be monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature, which typically induces
the precipitation of the product.

e The solid product is collected by filtration, washed with cold ethanol to remove any unreacted
starting materials, and then dried under vacuum.

o Further purification can be achieved by recrystallization from a suitable solvent such as
ethanol or by column chromatography.

Determination of Physicochemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Asample of 3-Ethylquinoxalin-2(1H)-one is dissolved in a deuterated solvent (e.g., CDCIs
or DMSO-ds).

e 1H and 3C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

o Chemical shifts (d) are reported in parts per million (ppm) relative to an internal standard
(e.g., tetramethylsilane, TMS).

Determination of logP (Octanol-Water Partition Coefficient):

While a specific experimental logP value for 3-Ethylquinoxalin-2(1H)-one is not readily
available in the literature, a common method for its determination is through Reverse-Phase
High-Performance Liquid Chromatography (RP-HPLC).

o Preparation of Standards: A series of standard compounds with known logP values are
prepared.
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e Chromatographic Conditions: An RP-HPLC system with a C18 column is used. The mobile
phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and
a buffered agueous solution (pH 7.4).

e Analysis: The standard compounds and the test compound (3-Ethylquinoxalin-2(1H)-one)
are injected into the HPLC system, and their retention times (t_R) are recorded.

o Calculation: The capacity factor (k) is calculated for each compound using the formula: k =
(t R-t 0)/t 0,wheret O is the void time. A calibration curve is generated by plotting the
log k of the standard compounds against their known logP values. The logP of 3-
Ethylquinoxalin-2(1H)-one can then be determined from its log k value using the calibration
curve.

Visualizations
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Caption: Synthesis of 3-Ethylquinoxalin-2(1H)-one.

Representative Signhaling Pathway for Quinoxalinone
Derivatives

While the specific signaling pathway for 3-Ethylquinoxalin-2(1H)-one has not been elucidated,
many quinoxalinone derivatives have been shown to act as kinase inhibitors. The following
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diagram illustrates a generalized mechanism of action for a quinoxalinone derivative inhibiting
a protein kinase.
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Caption: Generalized kinase inhibition by a quinoxalinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties
of 3-Ethylquinoxalin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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